molecular formula C12H19NO2 B13076827 2-(Azepan-2-yl)cyclohexane-1,3-dione

2-(Azepan-2-yl)cyclohexane-1,3-dione

Cat. No.: B13076827
M. Wt: 209.28 g/mol
InChI Key: VNRBOSRGMUEFKU-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)cyclohexane-1,3-dione (CAS 1697560-11-4) is a high-purity chemical building block of significant interest in medicinal and agrochemical research. This compound features a cyclohexane-1,3-dione scaffold, a structure widely recognized as a privileged scaffold in drug discovery . The 1,3-dione moiety is known to be critical for biological activity, particularly in inhibiting enzymes like p -hydroxyphenylpyruvate dioxygenase (HPPD), a target for triketone herbicides . This makes derivatives of cyclohexane-1,3-dione valuable for developing new agrochemicals . In pharmaceutical research, the cyclohexane-1,3-dione core is a key intermediate for synthesizing various bioactive heterocycles, including 1,2,4-triazine derivatives, which have demonstrated potent anti-proliferative activity and serve as tyrosine kinase inhibitors in the development of novel anticancer agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(azepan-2-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H19NO2/c14-10-6-4-7-11(15)12(10)9-5-2-1-3-8-13-9/h9,12-13H,1-8H2

InChI Key

VNRBOSRGMUEFKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2C(=O)CCCC2=O

Origin of Product

United States

Synthetic Methodologies for 2 Azepan 2 Yl Cyclohexane 1,3 Dione

Direct Synthetic Routes to 2-(Azepan-2-yl)cyclohexane-1,3-dione

Direct synthetic routes aim to construct the target molecule by forming the key C-C bond between the cyclohexane-1,3-dione and azepane moieties in a single or a few straightforward steps. These methods are often favored for their efficiency and atom economy.

C-Alkylation or C-Functionalization of Cyclohexane-1,3-dione with Azepane Precursors

One of the most direct approaches involves the C-alkylation or C-functionalization of the highly acidic C2 position of cyclohexane-1,3-dione with a suitable azepane precursor. researchgate.net This method leverages the nucleophilic character of the enolate of cyclohexane-1,3-dione.

The reaction typically proceeds by deprotonating cyclohexane-1,3-dione with a suitable base to form the corresponding enolate. This enolate then acts as a nucleophile, attacking an electrophilic azepane precursor. A plausible precursor would be a 2-haloazepane or an azepane derivative with a good leaving group at the 2-position.

Illustrative Reaction Scheme:

The choice of base and solvent is crucial for the success of this reaction, influencing the yield and minimizing side reactions such as O-alkylation. Common bases used for the C-alkylation of 1,3-dicarbonyl compounds include sodium hydride, potassium carbonate, and various alkoxides.

Reactant 1Reactant 2BaseSolventProductYield (%)Reference
Cyclohexane-1,3-dione2-BromocyclohexanoneK2CO3Acetonitrile2-(2-oxocyclohexyl)cyclohexane-1,3-dioneNot specified chesci.com
DimedoneBenzyl bromideNaHTHF2-Benzyl-5,5-dimethylcyclohexane-1,3-dione85Analogous reaction

This table presents data for analogous C-alkylation reactions to illustrate the general methodology, as specific data for the synthesis of this compound is not available.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer an efficient and convergent approach to complex molecules by combining three or more reactants in a single reaction vessel. rsc.org For the synthesis of this compound, a hypothetical MCR could involve cyclohexane-1,3-dione, an amino aldehyde or a precursor to an N-acylimminium ion derived from the azepane series, and another component to drive the cyclization and substitution.

For instance, a variation of the Hantzsch pyridine (B92270) synthesis, which is a well-known MCR, could be adapted. researchgate.net In this scenario, an enamine derived from cyclohexane-1,3-dione could react with an aldehyde equivalent of the azepane moiety and a beta-ketoester or equivalent.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference
Cyclohexane-1,3-dioneAromatic AldehydeMalononitrile (B47326)TriethylamineFused Pyran Derivatives researchgate.net
DimedoneAromatic AldehydeEthyl AcetoacetateAmmonium AcetatePolyhydroquinoline researchgate.net

This table provides examples of multicomponent reactions involving cyclohexane-1,3-dione to illustrate the potential of this approach.

Approaches via Cyclohexane-1,3-dione Derivatization with Nitrogenous Reagents

These methods involve modifying a pre-existing cyclohexane-1,3-dione core with a nitrogen-containing reagent, which could be an azepane derivative or a precursor that is later cyclized to form the azepane ring.

Michael-Type Additions Involving 1,3-Dicarbonyl Systems

Michael-type additions are a powerful tool for carbon-carbon bond formation. In this context, the enolate of cyclohexane-1,3-dione can act as a Michael donor, adding to a suitable Michael acceptor. researchgate.net An appropriately functionalized azepane derivative, such as an α,β-unsaturated carbonyl compound attached to the azepane ring, could serve as the Michael acceptor.

Alternatively, an azepane-containing nucleophile could potentially add to an electrophilic derivative of cyclohexane-1,3-dione, such as a 2-arylidene-cyclohexane-1,3-dione.

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeReference
Cyclohexane-1,3-dioneChalconesNot specifiedSubstituted Cyclohexane-1,3-diones researchgate.net
Acetone (B3395972)Ethyl AcrylateNaH / Toluene3-(2,4-dioxocyclohexyl)propanoate organic-chemistry.orggoogle.com

This table showcases examples of Michael additions with 1,3-dicarbonyl systems to demonstrate the feasibility of this synthetic strategy.

Nucleophilic Additions to Substituted Cyclohexane-1,3-diones

This approach involves the reaction of a nucleophilic azepane derivative with an electrophilic center on a substituted cyclohexane-1,3-dione. For example, a 2-acyl or 2-formyl derivative of cyclohexane-1,3-dione could undergo nucleophilic attack by an organometallic azepane reagent (e.g., an azepanyl lithium or Grignard reagent) at the exocyclic carbonyl group. Subsequent dehydration could lead to the desired product.

Another possibility is the nucleophilic addition to pyridinium (B92312) salts, where the enolate of cyclohexane-1,3-dione attacks the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. beilstein-journals.org A similar strategy could be envisioned with an activated azepine precursor.

NucleophileElectrophileConditionsProduct TypeReference
Potassium 3-oxocyclohex-1-enolatePyridinium saltK2CO3 / CH3CNFunctionalized tricyclic diene beilstein-journals.org
AminesActivated AlkynesNot specifiedEnamines bham.ac.uk

This table provides examples of nucleophilic additions relevant to the derivatization of cyclohexane-1,3-dione systems.

Heterocyclization Reactions Utilizing Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives are versatile precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.netbohrium.com These reactions typically involve the condensation of the dione (B5365651) with a binucleophilic reagent. To synthesize the target molecule via this route, one could envision a reaction between a functionalized cyclohexane-1,3-dione and a precursor that contains the preformed azepane ring and two nucleophilic sites.

For example, a reaction of 2-(aminomethylene)cyclohexane-1,3-dione (an enaminone) with a suitable electrophile attached to an azepane ring could lead to the desired product through a cyclization cascade. Alternatively, reactions of 2-hydrazono-cyclohexane-1,3-dione derivatives can lead to the formation of various fused heterocyclic systems like pyrazoles and triazines. nih.gov While not directly forming the target compound, these methods highlight the reactivity of derivatized cyclohexane-1,3-diones in forming new rings.

Cyclohexane-1,3-dione DerivativeReagentProduct TypeReference
2-(2-Phenylhydrazono)cyclohexane-1,3-dioneVarious electrophilesThiophene, Pyrazole, 1,2,4-triazine (B1199460) derivatives nih.gov
Cyclohexane-1,3-dione3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chlorideKey intermediate for 1,2,4-triazines nih.govresearchgate.net

This table illustrates the use of cyclohexane-1,3-dione derivatives in heterocyclization reactions.

Azepane Ring Formation Strategies on Cyclohexane-1,3-dione Linkers

The formation of the azepane ring directly onto a cyclohexane-1,3-dione scaffold can be approached through several advanced synthetic routes. These strategies primarily include ring expansion of smaller nitrogen-containing rings or the intramolecular cyclization of a suitably functionalized acyclic precursor attached to the dione.

Ring expansion techniques provide a powerful method for constructing seven-membered rings from more readily available six-membered precursors. One of the most innovative approaches involves the dearomative ring expansion of nitroarenes. rwth-aachen.de This strategy could be adapted by starting with a precursor such as 2-(nitrophenyl)cyclohexane-1,3-dione. The core of this method is the photochemical conversion of a nitro group into a singlet nitrene, which mediates the transformation of the six-membered aromatic ring into a seven-membered 3H-azepine system. nih.govrwth-aachen.de This reaction is typically mediated by blue light and occurs at room temperature. nih.gov A subsequent hydrogenolysis step reduces the azepine intermediate to the saturated azepane ring, affording the final product in a two-step sequence from the nitroarene precursor. rwth-aachen.de

Another established strategy is the ring expansion of piperidine (B6355638) derivatives. rsc.org This methodology allows for the preparation of diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org By applying this to a precursor like 2-(piperidin-2-yl)cyclohexane-1,3-dione, it would be possible to achieve a highly controlled synthesis of the target structure.

Intramolecular cyclization offers a direct route to the azepane ring by forming a key carbon-nitrogen bond within a single molecule. This requires an acyclic precursor linked to the 2-position of the cyclohexane-1,3-dione that contains both an amine and a reactive carbonyl or equivalent electrophilic site at the appropriate distance. For instance, a precursor like 2-(6-amino-1-oxoheptyl)cyclohexane-1,3-dione could undergo intramolecular reductive amination to form the desired azepane ring.

While direct examples for this specific transformation are not prevalent, the principles are well-established in heterocyclic synthesis. For example, Brønsted acid-catalyzed intramolecular cyclizations of diazoketones derived from amino acids have been successfully used to synthesize 1,3-oxazinane-2,5-diones. researchgate.net This type of acid-catalyzed, metal-free reaction highlights a potential pathway where a functionalized side chain on the cyclohexane-1,3-dione could be induced to cyclize. researchgate.net Similarly, ring-opening cyclization of doubly activated cyclopropanes, such as cyclohexane-1,3-dione-2-spirocyclopropanes, with primary amines has been shown to produce tetrahydroindol-4-ones, demonstrating that the dione moiety can participate in complex cyclization cascades. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of reaction parameters, including the choice of solvent, catalyst, temperature, and pressure.

The selection of appropriate solvents and catalysts is critical for controlling reaction pathways and maximizing yields. In the synthesis of cyclohexane-1,3-dione derivatives, various catalytic systems have been employed. For instance, the rearrangement of an enol ester to a triketone derivative can be achieved using 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile. chesci.com More complex one-pot procedures for synthesizing 2-acylcyclohexane-1,3-diones have utilized a combination of N,N'-carbonyldiimidazole (CDI), triethylamine, and acetone cyanohydrin in dichloromethane. nih.gov

For the azepane-forming steps, specific catalysts are required. The photochemical dearomative ring expansion of nitroarenes is not catalytic but is promoted by reagents such as triethyl phosphite (B83602) in the presence of an amine. rwth-aachen.de The subsequent hydrogenation of the azepine intermediate relies on standard heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). researchgate.net In other intramolecular cyclizations, metal-free, eco-friendly catalysts like silica-supported perchloric acid (HClO₄) have proven effective in solvents such as methanol. researchgate.net The concentration of reactants can also have a profound impact; in some acid-catalyzed reactions involving 1,3-cyclohexanedione (B196179), reducing the concentration of the dione allowed for a 450-fold reduction in the required amount of acid catalyst. nih.gov

Table 1: Solvent and Catalyst Systems in Related Syntheses
Reaction TypeCatalyst/ReagentSolventReference
Enol Ester Rearrangement4-Dimethylaminopyridine (DMAP)Acetonitrile chesci.com
One-Pot AcylationCDI, Triethylamine, Acetone cyanohydrinDichloromethane nih.gov
Photochemical Ring ExpansionTriethyl phosphite, DiethylamineNot specified rwth-aachen.de
Hydrogenation10% Pd/CMethanol or Ethanol researchgate.netnih.gov
Intramolecular CyclizationSilica-supported HClO₄Methanol researchgate.net

Temperature and pressure are fundamental parameters that govern reaction rates and selectivity. Modern photochemical methods, such as the dearomative ring expansion to form azepanes, have the significant advantage of proceeding at ambient temperature and pressure. nih.gov However, other transformations may require more forcing conditions. The synthesis of certain cyclohexane-1,3-dione derivatives involves heating to temperatures between 50-70°C. chesci.com Some foundational methods for preparing the cyclohexane-1,3-dione ring itself can involve gas-phase cyclization of δ-keto esters at high temperatures, ranging from 200°C to 350°C. google.com

Hydrogenation steps can also be sensitive to pressure. While many reductions proceed efficiently under a standard atmosphere of hydrogen (1 atm), higher pressures (up to 100 atm) can be employed to facilitate more difficult reductions or to improve reaction times. researchgate.net The choice between mild, room-temperature processes and those requiring elevated temperature or pressure depends on the specific transformation's activation energy and the stability of the substrates and products.

Table 2: Temperature and Pressure in Related Synthetic Steps
Reaction StepTemperaturePressureReference
Photochemical Ring ExpansionRoom TemperatureAtmospheric nih.gov
HydrogenationRoom Temperature1 - 100 atm researchgate.net
Enol Ester Rearrangement50-70°CAtmospheric chesci.com
Transfer Hydrogenation (Dione Synthesis)20-70°CAtmospheric google.com
Gas-Phase Cyclization (Dione Synthesis)200-350°CNot specified google.com

Achieving control over regioselectivity and stereoselectivity is paramount for synthesizing a specific isomer of this compound. Regioselectivity is often dictated by the design of the starting materials. For example, in the dearomative ring expansion of substituted nitroarenes, the substitution pattern on the initial aromatic ring determines the position of substituents on the final azepane ring. rwth-aachen.de The acylation of cyclohexane-1,3-dione is highly regioselective, occurring at the C2 position between the two carbonyl groups. mdpi.com

Structural Elucidation and Advanced Characterization of 2 Azepan 2 Yl Cyclohexane 1,3 Dione

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a molecule. They rely on the interaction of electromagnetic radiation with the compound to provide information about its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Azepan-2-yl)cyclohexane-1,3-dione, ¹H NMR would be expected to show distinct signals for the protons on both the cyclohexane (B81311) and azepane rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide information about the electronic environment and connectivity of the protons.

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would identify the number of unique carbon environments and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial to establish the connectivity between protons and carbons within the molecule, confirming the attachment of the azepan-2-yl group to the C2 position of the cyclohexane-1,3-dione ring. No specific NMR data for this compound has been reported in the searched literature.

Infrared (IR) Spectroscopy: Analysis of Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) groups of the dione (B5365651), the N-H bond of the azepane ring, and various C-H and C-C stretching and bending vibrations. The exact frequencies of the carbonyl peaks could also provide insight into the keto-enol tautomerism that is common in β-dicarbonyl compounds. wikipedia.org However, no experimentally obtained IR spectrum for this specific compound is available.

Mass Spectrometry (MS): Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which allows for the confirmation of its molecular formula. The mass spectrum would also display a fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer. Analysis of these fragments can help to confirm the structure, particularly the connectivity of the two ring systems. Specific fragmentation data for this compound has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. For this compound, absorption bands would be expected for the π → π* and n → π* transitions associated with the carbonyl groups. The position and intensity of these bands (λmax) can be influenced by the solvent and the tautomeric form of the molecule. No UV-Vis absorption data has been reported for this compound.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

The geometry of this compound is determined by the covalent bonding within its two main structural units and the linkage between them.

The cyclohexane-1,3-dione moiety is known to exist predominantly in an enol tautomeric form in solution. wikipedia.org However, in a crystalline state, its conformation can be influenced by substituents and intermolecular forces. For instance, in related structures, the cyclohexane-1,3-dione ring can adopt a twist-boat conformation. nih.gov The bond lengths and angles within this ring are influenced by the presence of the carbonyl groups and the degree of enolization.

The azepane ring is a seven-membered saturated heterocycle. Its conformation is typically a flexible arrangement, such as a twist-chair, to minimize steric strain. The C-N and C-C bond lengths and the bond angles are characteristic of saturated heterocyclic systems.

To illustrate the expected values for bond lengths and angles, data from analogous structures containing these rings are presented below. It is important to note that these are representative values and may differ from the actual parameters in this compound.

Interactive Data Table: Representative Bond Lengths

BondTypical Length (Å)Notes
C=O~1.22 - 1.25Standard double bond length for a ketone.
C-C (keto)~1.45 - 1.50Single bond adjacent to a carbonyl group.
C-C (alkane)~1.50 - 1.54Standard single bond length in the cyclohexane and azepane rings.
C-N~1.47 - 1.50Typical single bond length in a saturated amine.

Interactive Data Table: Representative Bond Angles

AngleTypical Angle (°)Notes
C-CO-C~115 - 120Angle around the carbonyl carbon in the cyclohexane-1,3-dione ring.
C-C-C~109 - 112Angles within the saturated portions of the rings.
C-N-C~110 - 114Angle within the azepane ring.

The torsion angles, which describe the rotation around single bonds, would be crucial in defining the 3D conformation of the entire molecule. The dihedral angle between the mean planes of the cyclohexane and azepane rings would be a particularly important parameter. For example, in a related compound containing a cyclohexane-1,3-dione ring attached to another ring system, a dihedral angle of 9.1(3)° was observed. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in a solid-state crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure.

Given the molecular structure, the following intermolecular interactions are anticipated:

Hydrogen Bonding: The presence of a secondary amine (N-H) in the azepane ring and two carbonyl groups (C=O) in the cyclohexane-1,3-dione ring makes hydrogen bonding a highly probable and dominant intermolecular force. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. This could lead to the formation of chains or more complex networks of molecules. For instance, in the crystal structure of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, both intramolecular and intermolecular N-H···O=C hydrogen bonds are observed. researchgate.net

The interplay of these forces will determine the final crystal packing arrangement. The molecules will arrange themselves to maximize attractive interactions and minimize repulsive forces, leading to a specific, repeating three-dimensional lattice. The efficiency of this packing will influence the density and stability of the crystal.

Interactive Data Table: Potential Intermolecular Interactions

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen BondingDonor: N-H (azepane) Acceptor: C=O (cyclohexanedione)Primary driving force for molecular assembly into specific motifs.
van der Waals ForcesAll atoms, particularly the CH2 groups.Contribute to overall crystal cohesion and density.

Conformational Analysis and Stereochemistry of 2 Azepan 2 Yl Cyclohexane 1,3 Dione

Conformational Preferences of the Cyclohexane-1,3-dione Ring

The six-membered cyclohexane-1,3-dione ring is not planar and adopts various non-planar conformations to minimize angular and torsional strain. byjus.com Its conformational landscape is primarily dominated by chair and boat forms, alongside a significant chemical property, keto-enol tautomerism.

Chair and Boat Conformations

The cyclohexane-1,3-dione ring, like cyclohexane (B81311) itself, predominantly exists in a chair conformation to alleviate steric and torsional strain. byjus.comlibretexts.org The chair form is the most stable arrangement, with studies indicating that at room temperature, the vast majority of molecules in a cyclohexane solution adopt this conformation. byjus.comwikipedia.org In this conformation, the carbon-hydrogen bonds are staggered, minimizing torsional strain. libretexts.org

However, the ring is flexible and can undergo a "ring flip," interconverting between two chair conformations. libretexts.org During this process, it passes through higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. wikipedia.orgchemeurope.com The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.orgchemeurope.com The twist-boat conformation is a local energy minimum and is more stable than the true boat form. chemeurope.com Theoretical studies on 1,3-cyclohexanedione (B196179) have calculated a conformational inversion energy of 1.87 kcal/mol for the chair-chair interconversion, a process that involves twist boat intermediates. scielo.org.mx

Energy Differences in Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Key Strain Factors
Chair0Minimal angle and torsional strain libretexts.org
Twist-Boat5.5Some torsional strain chemeurope.com
Boat6.9Flagpole steric strain and torsional strain wikipedia.orgchemeurope.com
Half-Chair10.8Significant angle and torsional strain wikipedia.org

Keto-Enol Tautomerism and Equilibrium

A crucial aspect of the chemistry of cyclohexane-1,3-dione is its existence as an equilibrium mixture of tautomers: the diketo form and the enol form. researchgate.netnih.gov This keto-enol tautomerism involves the migration of a proton from an α-carbon to a carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. askfilo.com Unlike acyclic β-dicarbonyl compounds, the formation of intramolecular hydrogen bonds in the enol form of cyclic 1,3-diones is not sterically feasible. researchgate.net Instead, the enols are often stabilized by intermolecular hydrogen bonding networks. researchgate.net

The position of the keto-enol equilibrium is sensitive to various factors, particularly the solvent. researchgate.netcdnsciencepub.com In aqueous solutions, the keto form tends to be the dominant species for most β-diketones. nih.gov In contrast, in less polar solvents like chloroform, the enol form can be present in significant amounts. cdnsciencepub.com The equilibrium constant (Keq) can be influenced by the solvent's ability to form hydrogen bonds. cdnsciencepub.com For instance, studies have shown the equilibrium is stable in solvents like dimethyl sulfoxide-d6 and chloroform-d, but can be unstable in acetone-d6 (B32918) and deuterated methanol. researchgate.net Substituents on the ring can also influence the tautomeric equilibrium. researchgate.netrsc.org

Solvent Influence on Tautomeric Equilibrium of β-Diketones
Solvent PropertyEffect on EquilibriumFavored Tautomer
Polar/Protic (e.g., Water, Methanol)Solvates both forms, can disrupt intermolecular H-bonding of enolsOften Diketo nih.gov
Nonpolar/Aprotic (e.g., Chloroform, Benzene)Favors less polar species and intermolecular H-bonding between enol formsIncreased proportion of Enol cdnsciencepub.comcdnsciencepub.com
Hydrogen Bond Acceptor (e.g., DMSO)Can stabilize the enol-OH groupCan shift equilibrium towards Enol

Conformational Dynamics of the Azepane Ring

The seven-membered azepane ring is considerably more flexible than a six-membered ring, leading to a more complex conformational landscape. Its dynamics are characterized by multiple low-energy conformations and the barriers to their interconversion.

Ring Inversion Barriers and Pathways

The azepane ring undergoes conformational inversions, often referred to as ring-flips. researchgate.net The energy barriers for these processes are influenced by the nature of the substituent on the nitrogen atom. researchgate.net For N-alkyl substituted azepines, the nitrogen atom tends to be nearly planar, resulting in a highly puckered ring with a relatively high energy barrier to ring-flip. researchgate.net Conversely, when the nitrogen substituent is a hydrogen atom, the nitrogen is more pyramidalized, the ring is less puckered, and the barrier to ring-flip is lower. researchgate.net Computational studies on related diazepine (B8756704) rings have calculated ring inversion barriers in the range of 10.9 to 17.6 kcal/mol, which align with experimental data. nih.gov

Preferred Azepane Conformations (e.g., Chair, Twist-Boat)

Due to its flexibility, the azepane ring can adopt several conformations, with the most stable forms being the chair and twist-boat conformations. rsc.orglifechemicals.com High-level electronic structure calculations have indicated that for azepane, the twist-chair conformation is the most stable, while the chair conformation is often a transition state. nih.gov However, in some substituted azepane derivatives, X-ray crystallography has shown the azepine ring adopting a chair conformation. researchgate.net The specific substituents and their positions on the ring can significantly bias the ring towards one major conformation. rsc.orglifechemicals.com

Stereochemical Implications of the Azepan-2-yl Substitution

Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. chemistrysteps.comlibretexts.org An axial substituent experiences steric crowding with the other two axial atoms or groups on the same side of the ring. libretexts.org The azepan-2-yl group is a bulky substituent, and therefore, it will have a strong preference for the equatorial position on the cyclohexane-1,3-dione ring.

In-depth Analysis of 2-(Azepan-2-yl)cyclohexane-1,3-dione: A Review of Its Conformational and Stereochemical Landscape

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Reaction Mechanisms and Reactivity Profile of 2 Azepan 2 Yl Cyclohexane 1,3 Dione

Electrophilic and Nucleophilic Sites within the Molecular Structure

The reactivity of 2-(Azepan-2-yl)cyclohexane-1,3-dione is dictated by the interplay between its two main structural components: the 1,3-dicarbonyl moiety and the azepane ring.

The cyclohexane-1,3-dione portion of the molecule is a classic example of an active methylene (B1212753) compound. tcichemicals.com The two carbonyl groups mutually activate the intermediate methylene group (at the C2 position, where the azepane ring is attached) and also influence their own reactivity.

Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, cyclohexane-1,3-dione exists in a tautomeric equilibrium between the diketo form and the enol form. tcichemicals.comlibretexts.org The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, which creates a more planar, π-electron system. libretexts.org This equilibrium is fundamental to the moiety's dual reactivity.

Electrophilic Sites: The carbonyl carbons (C1 and C3) are inherently electrophilic due to the polarization of the carbon-oxygen double bond. They are susceptible to attack by various nucleophiles.

Nucleophilic Sites: The presence of two carbonyl groups significantly increases the acidity of the proton at the C2 position. Deprotonation by a base generates a highly stabilized enolate anion. This enolate is a potent nucleophile, with reactive sites at both the α-carbon (C2) and the oxygen atoms of the carbonyls. tcichemicals.com The enol form itself can also act as a nucleophile. tcichemicals.com This nucleophilicity is central to many condensation and alkylation reactions. researchgate.net

SiteTypeDescription
C1 and C3 (Carbonyl Carbons) ElectrophilicSusceptible to nucleophilic attack due to the polarized C=O bond.
C2 (α-Carbon) Nucleophilic (as enolate)The active methylene proton is acidic; its removal creates a resonance-stabilized carbanion that readily attacks electrophiles. tcichemicals.com
Carbonyl Oxygens Nucleophilic (as enolate)Can participate in O-alkylation or act as hydrogen bond acceptors.

The azepane ring contains a secondary amine, which introduces another key reactive center into the molecule. The nitrogen atom possesses a lone pair of electrons, making it both a nucleophile and a Brønsted-Lowry base. wikipedia.org

Nucleophilicity: The nitrogen atom can attack a wide range of electrophilic centers. In the context of the this compound structure, its proximity to the electrophilic carbonyl carbons of the dione (B5365651) ring opens the possibility for intramolecular reactions.

Basicity: The azepane nitrogen can act as a base, either abstracting a proton from an external acid or potentially acting as an internal base to facilitate the formation of the enolate from the dione moiety. This dual role can influence reaction pathways, sometimes acting as a built-in catalyst for transformations involving the dicarbonyl system.

Mechanistic Pathways of Key Reactions

The combination of nucleophilic and electrophilic sites within the same molecule allows for a variety of complex intramolecular and intermolecular reactions.

The close spatial relationship between the nucleophilic azepane nitrogen and the electrophilic dicarbonyl system makes intramolecular cyclization a highly plausible reaction pathway.

A potential mechanistic pathway involves the nucleophilic attack of the azepane nitrogen onto one of the carbonyl carbons (e.g., C1). This would form a tetrahedral intermediate. Subsequent dehydration could lead to the formation of a condensed, bicyclic enamine system. Such intramolecular cyclizations are a common strategy for constructing complex heterocyclic scaffolds. frontiersin.orgresearchgate.net This type of reaction can be promoted by either acid or base catalysis, which would protonate a carbonyl oxygen or deprotonate the nitrogen, respectively, to facilitate the cyclization.

Rearrangements are also possible, particularly under thermal or photochemical conditions, which can initiate C-C bond formation or cleavage. researchgate.net For instance, related structures like cyclohexane-1,3-dione-2-spirocyclopropanes undergo ring-opening cyclizations with amines to form indol-4-ones, demonstrating the propensity of this core structure to participate in complex rearrangements. researchgate.net

The active methylene group of the 1,3-dicarbonyl moiety is the primary site for intermolecular reactions. tcichemicals.com The enolate, readily formed under basic conditions, can participate in a range of classical carbon-carbon bond-forming reactions.

Condensation Reactions: With electrophiles such as aldehydes and ketones, the compound can undergo Knoevenagel-type condensation reactions. researchgate.net The reaction typically involves the initial nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde, followed by dehydration to yield an α,β-unsaturated system. Multicomponent reactions involving an aldehyde and another nucleophile are also common for cyclohexane-1,3-dione derivatives, leading to the synthesis of fused pyran and pyridine (B92270) systems. nih.govresearchgate.net

Addition Reactions: The enolate can also act as a nucleophile in Michael addition reactions, attacking the β-carbon of α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful method for forming new carbon-carbon bonds. researchgate.net

The azepane nitrogen can also participate in intermolecular reactions, such as N-alkylation or N-acylation, if it is not involved in an intramolecular process. The reaction of 1,3-dicarbonyl compounds with diamines can lead to the formation of 1,4-diazepines, suggesting that under certain conditions, both the dione and the amine can react with external reagents. rsc.org

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound can be finely tuned by introducing substituents on either the azepane or the cyclohexane-1,3-dione ring.

Substituents on the Cyclohexane-1,3-dione Ring:

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., acyl, nitro groups) on the dione ring, particularly at the C5 position, would increase the acidity of the C2 proton, facilitating enolate formation under milder conditions. This would enhance its reactivity in intermolecular condensation and addition reactions. google.com

Electron-Donating Groups (EDGs): EDGs (e.g., alkyl groups) would have the opposite effect, slightly decreasing the acidity of the C2 proton.

Steric Hindrance: Bulky substituents at positions C4 or C6 can sterically hinder the approach of external reagents to the carbonyl groups, potentially favoring intramolecular pathways or influencing the stereoselectivity of reactions. mdpi.com

Substituents on the Azepane Ring:

Electronic Effects: Substituents on the azepane ring can modify the nucleophilicity and basicity of the nitrogen atom. EWGs attached to the nitrogen (e.g., as part of an amide) would decrease its nucleophilicity, potentially suppressing intramolecular cyclization.

Steric Effects: Bulky substituents on the azepane ring could sterically encumber the nitrogen, making it less available for either inter- or intramolecular reactions. This could shift the reactive preference towards processes involving the 1,3-dicarbonyl moiety.

The interplay between electronic and steric effects of various substituents provides a powerful tool for directing the reaction pathways of this versatile molecule toward desired products.

In-Depth Analysis of this compound Reveals Research Gap

The initial intent was to construct a detailed article focusing on the chemical properties of this compound, structured around its reaction mechanisms and reactivity. This included an examination of the electronic effects of the azepane group, steric hindrance, and directed reactivity. Furthermore, the planned analysis was to delve into theoretical investigations of its reaction mechanisms, including transition state analysis, reaction coordinate mapping, and molecular orbital analysis (HOMO-LUMO interactions).

However, the absence of any published research on this particular molecule prevents a scientifically accurate and informative discussion on these topics. While the broader class of cyclohexane-1,3-dione derivatives is known to be valuable in organic synthesis and medicinal chemistry, the specific influence of the 2-(Azepan-2-yl) substituent on the cyclohexane-1,3-dione core remains uncharacterized in the available scientific literature.

This lack of information highlights a potential area for future research. The unique combination of the azepane ring, a seven-membered saturated heterocycle, with the cyclohexane-1,3-dione moiety could impart novel chemical and biological properties. Further investigation into the synthesis, characterization, and reactivity of this compound is necessary to elucidate its chemical behavior and potential applications.

Until such studies are conducted and published, a detailed and accurate article on the reaction mechanisms and reactivity profile of this compound, as per the requested outline, cannot be generated. The scientific community awaits foundational research to shed light on the properties of this specific chemical entity.

Lack of Publicly Available Research Prevents Article Generation on the Derivatization of this compound

A thorough and extensive search of scientific databases and chemical literature has revealed a significant gap in publicly available research concerning the specific chemical compound this compound. Consequently, it is not possible to generate a scientifically accurate and detailed article on its derivatization and analog synthesis as requested.

While general methodologies exist for the derivatization of both azepane and cyclohexane-1,3-dione as separate chemical entities, there is no documented research applying these methods to the combined this compound structure. The generation of an article without such specific data would require speculation on reaction outcomes and would not meet the standards of scientific accuracy and reliance on detailed research findings.

Therefore, until research on the synthesis and derivatization of this compound is conducted and published within the scientific community, a comprehensive and factual article on this specific topic cannot be written.

Derivatization and Analog Synthesis of 2 Azepan 2 Yl Cyclohexane 1,3 Dione

Synthesis of Spirocyclic Systems Featuring the 2-(Azepan-2-yl)cyclohexane-1,3-dione Core

Spiro-Annulations Involving the Azepane Ring

The azepane ring of this compound offers several possibilities for the construction of spirocyclic systems. These transformations can be broadly categorized based on the atom of the azepane ring that becomes the spiro center.

One potential strategy involves the functionalization of the azepane nitrogen, followed by an intramolecular cyclization. For instance, N-alkylation of the azepane with a bifunctional electrophile could introduce a side chain capable of cyclizing onto one of the adjacent methylene (B1212753) carbons. While direct spiro-annulation on the azepane ring of the title compound is not extensively documented, analogous transformations on related N-heterocycles provide a conceptual basis for such syntheses.

Another approach could involve the dearomative ring expansion of nitroarenes to generate polysubstituted azepanes, which could then be elaborated into spirocyclic structures. nih.govrwth-aachen.deresearchgate.netmanchester.ac.uk This method allows for the introduction of various substituents on the azepane core, which can be subsequently utilized for spirocyclization reactions.

A hypothetical reaction scheme for the formation of a spiro-oxazolidinone derivative is presented below. This would involve N-functionalization followed by an intramolecular cyclization.

ReactantReagentProductReaction Type
This compound1. Chloroacetyl chloride, Base2. Intramolecular cyclizationSpiro[azepane-3,2'-oxazolidine]-2',5'-dione derivativeN-Acylation and Intramolecular Cyclization

Spiro-Fusion via the Cyclohexane (B81311) Ring

The cyclohexane-1,3-dione moiety is a well-established precursor for the synthesis of a wide variety of spiro-heterocycles. The presence of the acidic methylene group between the two carbonyls, as well as the carbonyl groups themselves, provides multiple reaction sites for spiro-annulation.

One common method for the synthesis of spiro-heterocycles from cyclohexane-1,3-dione is the Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. For instance, a three-component reaction of this compound, an aldehyde, and a compound with an active methylene group (e.g., malononitrile (B47326) or ethyl cyanoacetate) can lead to the formation of spiro[cyclohexane-1,5'-pyrimidine] derivatives.

Another versatile approach is the 1,3-dipolar cycloaddition reaction. The reaction of this compound with in situ generated nitrile oxides or azomethine ylides could potentially yield spiro-isoxazolines or spiro-pyrrolidines, respectively.

The following table summarizes some potential spiro-fusion reactions via the cyclohexane ring:

Reagent 1Reagent 2Product TypeReaction Name
Aromatic aldehydeMalononitrileSpiro[cyclohexane-1,4'-pyran]Multi-component reaction
IsatinSarcosineSpiro[cyclohexane-1,3'-pyrrolidine]1,3-Dipolar cycloaddition
Hydrazine (B178648) derivative-Spiro[cyclohexane-1,3'-pyrazole]Condensation

Generation of Fused Heterocyclic Systems Incorporating the Framework

The reactive nature of the this compound scaffold also allows for its use as a building block in the synthesis of various fused heterocyclic systems. These reactions typically involve the condensation of the 1,3-dicarbonyl unit with bifunctional nucleophiles or electrophiles.

Benzannulated Derivatives

Benzannulation of the cyclohexane ring can be achieved through several established synthetic routes. The Robinson annulation is a classic method for the formation of a six-membered ring, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. In the context of this compound, reaction with a suitable α,β-unsaturated ketone, such as methyl vinyl ketone, could lead to the formation of a tetrahydroacridinedione derivative.

Alternatively, Friedländer annulation, which involves the reaction of a 2-aminocyclohexenone derivative with a 1,3-dicarbonyl compound, can be employed. To achieve this, the this compound would first need to be converted to its enaminone by reaction with ammonia (B1221849) or a primary amine. Subsequent reaction with another 1,3-dicarbonyl compound would then yield the benzannulated product.

A summary of potential benzannulation strategies is provided in the table below:

Reaction NameKey ReagentsFused Ring System
Robinson AnnulationMethyl vinyl ketone, BaseTetrahydroacridinedione
Friedländer AnnulationAmmonia, 1,3-Dicarbonyl compoundTetrahydroquinoline
Knoevenagel-Michael AnnulationAromatic aldehyde, MalononitrileTetrahydroxanthenone

Fused Systems with Additional Heteroatoms

The 1,3-dicarbonyl moiety of this compound is an excellent starting point for the synthesis of a variety of fused five- and six-membered heterocyclic rings containing additional heteroatoms such as nitrogen, oxygen, and sulfur. researchgate.net

The synthesis of fused pyrazoles can be achieved by the condensation of this compound with hydrazine derivatives. nih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of fused isoxazole (B147169) rings. The synthesis of fused pyrimidines can be accomplished through a multicomponent reaction involving an aldehyde and a nitrogen-containing dinucleophile like urea (B33335) or thiourea. researchgate.net

Furthermore, the Gewald reaction provides a pathway to fused thiophenes. This reaction typically involves the condensation of a ketone, a compound with an active methylene group, and elemental sulfur in the presence of a base.

The following table outlines some of the potential fused heterocyclic systems that can be generated from this compound:

Reagent(s)Fused Heterocycle
Hydrazine hydratePyrazole
Hydroxylamine hydrochlorideIsoxazole
Urea, AldehydePyrimidine
Malononitrile, Elemental sulfurThiophene
Phenyl isothiocyanateThiazole
o-PhenylenediamineBenzodiazepine

These examples highlight the synthetic versatility of this compound as a scaffold for the creation of a wide range of complex heterocyclic architectures, holding promise for the discovery of new chemical entities with interesting properties.

Computational and Theoretical Investigations of 2 Azepan 2 Yl Cyclohexane 1,3 Dione Systems

Electronic Structure and Stability Calculations

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry.

For 2-(Azepan-2-yl)cyclohexane-1,3-dione, geometry optimization would typically be performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. inpressco.com This is often paired with a Pople-style basis set like 6-31G(d,p), which provides a good description of electron distribution for most organic molecules. inpressco.com The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For derivatives of cyclohexane-1,3-dione, geometry optimization via DFT(B3LYP)/6-31G(d,p) has been successfully used to prepare ligands for molecular docking studies. nih.govacs.org

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT B3LYP/6-31G(d,p) Calculation.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC=O (avg. of dione)1.23 Å
Bond LengthC-N (avg. of azepane)1.47 Å
Bond LengthC(dione)-C(azepane)1.54 Å
Bond AngleO=C-C (dione ring)120.5°
Bond AngleC-N-C (azepane ring)115.2°
Dihedral AngleC-C-C-C (dione ring)-55.8° (Chair)

Analysis of Electron Density Distributions and Electrostatic Potential Maps

Once the ground state geometry is established, the electronic properties can be investigated. The molecular electrostatic potential (MEP) map is a valuable tool for understanding chemical reactivity. nih.gov It visualizes the electrostatic potential on the surface of the molecule, which is defined by a specific value of electron density. libretexts.org

MEP maps use a color scale to indicate charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show highly negative potential (red) around the oxygen atoms of the two carbonyl groups, reflecting their high electronegativity and the presence of lone pair electrons. wolfram.comyoutube.com These sites represent the primary centers for interaction with electrophiles or for hydrogen bond donation. A region of negative potential, though less intense, might also be associated with the nitrogen atom of the azepane ring, depending on its hybridization and steric environment. Conversely, the hydrogen atom on the azepane nitrogen (N-H) and the hydrogen atoms on the alpha-carbons to the carbonyl groups would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction or hydrogen bond donation. researchgate.net Such analyses are crucial for predicting intermolecular interactions and potential binding modes with biological targets. nih.gov

Spectroscopic Property Predictions

Computational NMR Chemical Shift Predictions

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) spectra, which is an indispensable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is the most common approach for calculating NMR chemical shieldings. researchgate.netrsc.orgresearchgate.net

The computed isotropic shielding constants (σ) for each nucleus are then converted to chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc. This methodology has been successfully applied to various heterocyclic and carbonyl-containing compounds. nih.govmdpi.com The predicted ¹H and ¹³C chemical shifts for this compound would help in assigning experimental spectra and confirming the molecular structure. For instance, the carbon atoms of the carbonyl groups are expected to have the largest ¹³C chemical shifts (downfield), while the various CH and CH₂ groups of the two rings would have distinct signals based on their electronic environment and spatial location. Comparing calculated and experimental shifts provides a robust method for structural verification. conicet.gov.ar

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound using the GIAO-B3LYP Method.

Atom TypePositionPredicted Shift (ppm)
¹³CC=O (Dione)~205-210
¹³CCH (Azepane, C2)~60-65
¹³CCH₂ (Azepane, adjacent to N)~45-50
¹HNH (Azepane)~7.5-8.5
¹HCH (at C-N linkage)~3.0-3.5

Vibrational Frequency Calculations (IR and Raman)

Computational methods can predict the vibrational spectra (Infrared and Raman) of molecules. These calculations are typically performed within the harmonic approximation at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d)). researchgate.netccu.edu.tw The output provides a list of vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra.

For this compound, the most characteristic vibrational modes would be the C=O stretching frequencies of the dione (B5365651) moiety, which are expected to appear as strong bands in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibration of the azepane ring would also be a prominent feature, usually appearing around 3300-3500 cm⁻¹. Other predictable frequencies include C-H stretching, C-N stretching, and various bending and deformation modes of the rings. It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations of the theoretical level, leading to better agreement with experimental data. nih.gov For B3LYP functionals, this factor is often around 0.96-0.98. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound from a Hypothetical B3LYP/6-31G(d) Calculation (Harmonic, Unscaled).

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR Intensity
N-H Stretch3450Medium
C-H Stretch (aliphatic)2900-3050Medium-Strong
C=O Stretch (symmetric)1745Very Strong
C=O Stretch (asymmetric)1720Very Strong
C-N Stretch1150Medium

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes, flexibility, and interactions with the environment, such as a solvent. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its movement over a period of nanoseconds to microseconds. Such a simulation could reveal:

Conformational Flexibility: The simulation would show transitions between different low-energy conformations of the azepane and cyclohexane (B81311) rings, such as chair-boat interconversions or puckering of the seven-membered ring.

Intramolecular Hydrogen Bonding: The stability and dynamics of any potential intramolecular hydrogen bonds (e.g., between the N-H group and a carbonyl oxygen) could be assessed.

Solvent Interactions: The simulation would detail how solvent molecules arrange around the solute and form hydrogen bonds, providing a microscopic picture of solvation.

Analysis of the MD trajectory would involve calculating metrics like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. MD simulations are particularly valuable for understanding how a molecule behaves in a biological environment and for studying its interactions with proteins or other biomolecules. mdpi.com

Exploration of Conformational Space and Flexibility

The conformational landscape of this compound is determined by the rotational freedom around the single bond connecting the azepane and cyclohexane rings, as well as the intrinsic flexibility of each ring system. The azepane ring can adopt several low-energy conformations, such as the chair and boat forms, while the cyclohexane-1,3-dione ring typically exists in a distorted boat or twist-boat conformation due to the presence of the sp2-hybridized carbonyl carbons.

A comprehensive exploration of the conformational space would involve computational methods such as molecular mechanics or quantum chemical calculations to identify stable conformers and the energy barriers between them. Such studies would elucidate the preferred spatial arrangement of the two rings relative to each other. Key parameters in this analysis would include the dihedral angle between the rings and the puckering parameters of each ring.

Table 1: Hypothetical Low-Energy Conformers of this compound (Note: This table is illustrative and based on general principles of conformational analysis, as specific computational data for this molecule is not readily available.)

Conformer ID Relative Energy (kcal/mol) Dihedral Angle (N-C-C-C) Azepane Conformation Cyclohexane-1,3-dione Conformation
I 0.00 65° Twist-Chair Skew-Boat
II 1.25 175° Chair Twist-Boat

Solvent Effects on Molecular Conformation

The conformation of this compound is expected to be influenced by the surrounding solvent environment. The presence of polar and non-polar solvents can alter the relative stability of different conformers. The molecule possesses both hydrogen bond donors (the N-H group of the azepane ring) and acceptors (the carbonyl oxygen atoms), making it susceptible to interactions with protic and aprotic solvents.

In a non-polar solvent, intramolecular hydrogen bonding between the N-H group and a carbonyl oxygen might be favored, leading to a more compact conformation. Conversely, in a polar protic solvent like water or methanol, intermolecular hydrogen bonds with solvent molecules would likely dominate, potentially favoring more extended conformations.

Computational modeling of solvent effects can be performed using either implicit solvent models (where the solvent is treated as a continuum) or explicit solvent models (where individual solvent molecules are included in the simulation). These calculations would provide insights into how the conformational equilibrium shifts in different chemical environments.

Table 2: Predicted Solvent-Dependent Conformational Preferences (Note: This table is illustrative and based on general principles of solvation effects, as specific computational data for this molecule is not readily available.)

Solvent Dielectric Constant Expected Predominant Conformer Type Key Intermolecular Interactions
Cyclohexane 2.02 Compact Intramolecular H-bonding
Chloroform 4.81 Intermediate Weak C-H---O interactions
Methanol 32.7 Extended Intermolecular H-bonding (N-H---O-Solvent)

Synthetic Utility of 2 Azepan 2 Yl Cyclohexane 1,3 Dione and Future Research Directions

Application as a Key Building Block in Complex Organic Synthesis

A thorough search of chemical databases and scholarly articles reveals no documented instances of 2-(Azepan-2-yl)cyclohexane-1,3-dione being used as a key building block in complex organic synthesis. While the broader class of cyclohexane-1,3-dione derivatives is recognized for its versatility in constructing complex molecules, including natural products and bioactive compounds, these applications have not been extended to the specific azepane-substituted derivative .

Synthesis of Analogues of Known Natural Products

There is no available literature describing the use of this compound for the synthesis of analogues of any known natural products. Research in this area has utilized other 2-acyl-cyclohexane-1,3-dione congeners, but not the azepan-2-yl variant.

Construction of Novel Polycyclic and Spirocyclic Frameworks

No studies have been published that report the application of this compound in the construction of novel polycyclic or spirocyclic frameworks. The synthesis of such complex structures often relies on versatile precursors, and while cyclohexane-1,3-dione itself has been used to create spirocyclic systems, the specific derivative featuring an azepan-2-yl substituent has not been similarly employed.

Development of Green Chemistry Approaches for Synthesis

The scientific literature contains no information on the development of green chemistry approaches specifically for the synthesis of this compound.

Atom Economy and Sustainable Methodologies

There are no published sustainable methodologies or studies focusing on the atom economy for the synthesis of this compound.

Catalytic and Solvent-Free Reaction Conditions

No research has been reported on the development of catalytic or solvent-free reaction conditions for the preparation of this compound.

Unexplored Reactivity and Transformations

The reactivity profile and potential chemical transformations of this compound remain entirely unexplored in the current body of scientific literature. Its potential as a substrate in various organic reactions has not been investigated, representing a gap in the chemical knowledge base.

Novel Cycloaddition and Rearrangement Reactions

The unique arrangement of functional groups in this compound opens avenues for exploring novel intramolecular and intermolecular reactions.

Cycloaddition Reactions: The cyclohexane-1,3-dione portion of the molecule exists in equilibrium with its enol tautomer. This enolic double bond can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, a [2+2] photocycloaddition, also known as the Paterno-Büchi reaction, could be envisioned between the enol form and an alkene, leading to the formation of complex oxetane-fused polycyclic systems. mdpi.comyoutube.com The regioselectivity and stereoselectivity of such reactions would be influenced by both steric hindrance from the bulky azepane substituent and electronic factors. Furthermore, Diels-Alder-type [4+2] reactions could be explored, where the enone system acts as a dienophile with a suitable diene.

Rearrangement Reactions: The azepane ring itself is often synthesized via ring-expansion reactions, and this reactivity could be harnessed for further transformations. rsc.org One of the classic methods for synthesizing caprolactam, a precursor to Nylon 6, is the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgmasterorganicchemistry.com Applying this logic, derivatization of one of the ketone groups in the cyclohexanedione ring to an oxime, followed by acid-catalyzed rearrangement, could potentially lead to novel expanded ring systems or lactams. wikipedia.orgderpharmachemica.comlibretexts.org

Another powerful strategy for azepane synthesis involves the dearomative ring expansion of nitroarenes, a process mediated by blue light that converts a six-membered aromatic ring into a seven-membered azepine system. manchester.ac.uknih.govmanchester.ac.ukresearchgate.netresearchgate.net While this is a synthetic route to the core, similar principles of photochemical rearrangement could be explored on derivatives of the target molecule. Additionally, rearrangements involving transient aziridinium (B1262131) intermediates, often used for piperidine-to-azepane ring expansions, could be a viable strategy for modifying the azepane core. rsc.orgresearchgate.net

Selective Functionalization of the Azepane-Cyclohexanedione Core

The molecule possesses multiple reactive sites, offering rich opportunities for selective functionalization. The primary sites include the secondary amine of the azepane, the α-protons on both rings, and the enolizable dione (B5365651) system.

Azepane Moiety: The secondary amine is a key handle for derivatization. It can readily undergo N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents, which could modulate the molecule's physical and biological properties. nih.govresearchgate.net

Cyclohexanedione Moiety: The β-dicarbonyl system is highly versatile. mdpi.com The acidic proton at the C2 position allows for the formation of a stable enolate, which can react with various electrophiles. However, since this position is already substituted with the azepane ring, reactions would likely occur at other positions. The enolate can undergo O-alkylation or O-acylation, or C-alkylation at the C4 or C6 positions under specific conditions. Furthermore, the dione can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and other carbonyl compounds to build more complex structures. researchgate.net

A summary of potential selective functionalization reactions is presented in the table below.

Reaction Type Reagent/Conditions Functionalized Site Potential Product
N-AlkylationAlkyl halide, BaseAzepane NitrogenN-Alkyl-2-(azepan-2-yl)cyclohexane-1,3-dione
N-AcylationAcyl chloride, BaseAzepane NitrogenN-Acyl-2-(azepan-2-yl)cyclohexane-1,3-dione
O-AlkylationAlkyl halide, Base (e.g., Ag₂O)Enolate Oxygen3-(Alkoxy)-2-(azepan-2-yl)cyclohex-2-en-1-one
Knoevenagel CondensationAldehyde, BaseC4 or C6 position4-(Substituted-methylidene)-2-(azepan-2-yl)cyclohexane-1,3-dione
Michael Additionα,β-Unsaturated ketoneC4 position (enolate)4-(3-Oxobutyl)-2-(azepan-2-yl)cyclohexane-1,3-dione

Challenges and Opportunities in the Field of Azepane-Substituted Cyclohexanediones

The synthesis and manipulation of complex molecules like this compound present both significant challenges and exciting opportunities for innovation in organic chemistry.

Control of Stereochemistry in Complex Syntheses

The azepane ring is a flexible seven-membered ring, and the molecule possesses at least one stereocenter at the C2 position of the azepane ring where it connects to the cyclohexanedione. This inherent chirality, coupled with the potential for creating new stereocenters during functionalization, makes stereocontrol a critical challenge.

Key challenges include:

Diastereoselective Synthesis: The initial coupling of the azepane and cyclohexanedione fragments must be controlled to yield the desired diastereomer.

Asymmetric Functionalization: Subsequent reactions on either ring must proceed with high stereoselectivity to avoid the formation of complex mixtures of isomers.

Conformational Complexity: The conformational flexibility of the azepane ring can influence the stereochemical outcome of reactions, making it difficult to predict and control.

Recent advances in stereoselective synthesis offer potential solutions. For example, osmium-catalyzed tethered aminohydroxylation has been used for the stereoselective synthesis of heavily hydroxylated azepanes, demonstrating a high degree of control over the formation of new C-N bonds. acs.orgnih.gov Such strategies, along with chiral catalysts and auxiliaries, could be adapted to control the stereochemistry in the synthesis and derivatization of azepane-substituted cyclohexanediones.

Scalable Production Methods for Industrial Relevance

For any compound to have industrial relevance, its synthesis must be scalable, cost-effective, and safe. The synthesis of this compound on a large scale would face several hurdles.

Synthesis of Azepane Core: The synthesis of functionalized azepanes is often a multi-step process, which can be inefficient for large-scale production. nih.gov While novel methods like photochemical ring expansion from nitroarenes are elegant, scaling up photochemical reactions can be challenging. manchester.ac.uk

Synthesis of Cyclohexane-1,3-dione Core: The synthesis of substituted cyclohexane-1,3-diones can be achieved through methods like the consecutive Michael-Claisen process. organic-chemistry.orggoogle.com However, these reactions often require strong bases and cryogenic temperatures, which can be problematic on an industrial scale. organic-chemistry.org

Coupling and Purification: The coupling of the two heterocyclic cores and subsequent purification of the final product can be low-yielding and require extensive chromatography, which is not ideal for large-scale manufacturing.

Opportunities for improvement lie in the development of more efficient catalytic methods. For instance, developing a one-pot synthesis from readily available starting materials could significantly improve the process's efficiency and reduce waste. google.com Furthermore, exploring continuous flow chemistry could offer better control over reaction parameters and facilitate safer, more efficient large-scale production.

Prospects for Computational Chemistry in Guiding Synthesis and Understanding Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be particularly valuable. DFT can be used to:

Predict Stability and Conformation: Determine the most stable conformations of the flexible azepane ring and the tautomeric equilibrium of the dione moiety. nih.govacs.orgresearchgate.netresearchgate.net Understanding the ground-state geometry is crucial for predicting reactivity.

Model Reaction Mechanisms: Elucidate the mechanisms of potential cycloaddition or rearrangement reactions by calculating the energies of transition states and intermediates. nih.gov This can help in selecting optimal reaction conditions to favor a desired product.

Analyze Reactivity: Calculate global reactivity descriptors and map electrostatic potential to identify the most nucleophilic and electrophilic sites in the molecule, guiding selective functionalization strategies. nih.govacs.org

Molecular docking studies, a key computational technique, can predict how these molecules might interact with biological targets like enzymes, which is highly relevant given that many cyclohexane-1,3-dione derivatives are known enzyme inhibitors. researchgate.netnih.govacs.orgresearchgate.net This in silico screening can prioritize the synthesis of derivatives with the highest potential for biological activity.

The applications of computational chemistry in this field are summarized in the table below.

Computational Method Application Area Insights Gained
Density Functional Theory (DFT)Conformational AnalysisPrediction of stable conformers of the azepane ring and keto-enol tautomers. acs.orgnih.govresearchgate.net
DFT / Ab Initio MethodsReaction Mechanism StudiesElucidation of transition states and energy barriers for rearrangements and cycloadditions. nih.gov
DFTReactivity PredictionIdentification of nucleophilic/electrophilic sites, prediction of bond strengths and atomic charges. nih.govresearchgate.net
Molecular DockingVirtual ScreeningPrediction of binding affinity and mode of interaction with biological targets (e.g., enzymes). researchgate.net
QSAR (Quantitative Structure-Activity Relationship)Lead OptimizationBuilding models that correlate structural features with biological activity to guide the design of more potent analogues. acs.org

By integrating computational modeling with synthetic efforts, researchers can more efficiently explore the chemical space of azepane-substituted cyclohexanediones, overcoming synthetic challenges and unlocking their full potential.

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